
1-(1-Bromoethyl)-4-chlorobenzene
Übersicht
Beschreibung
1-(1-Bromoethyl)-4-chlorobenzene is a chemical compound with the molecular formula C7H7BrCl. It is a colorless liquid with a sweet, ether-like odor. It is used in a variety of applications, including as a reagent in organic synthesis and as a corrosion inhibitor in the chemical industry. It has also been studied for its potential use in drug delivery systems and as a catalyst in the production of polymers.
Wissenschaftliche Forschungsanwendungen
Vibrational Analysis and Halogen Impact : Udayakumar, Periandy, and Ramalingam (2011) investigated the FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene, analyzing its vibrational frequencies and the impact of di-substituted halogens on its structure (Udayakumar, Periandy, & Ramalingam, 2011).
Electron Attachment Studies : Mahmoodi-Darian et al. (2010) studied the dissociative electron attachment (DEA) to bromo-chlorobenzenes, revealing temperature effects on ion yields and providing insights into the DEA processes (Mahmoodi-Darian et al., 2010).
Thermodynamic Properties : Oonk et al. (1998) determined the vapor pressures of crystalline 1-bromo-4-chlorobenzene across temperatures, using a novel method to assess experimental data and derive thermodynamic properties (Oonk, Van Der Linde, Huinink, & Blok, 1998).
Solubility in Aqueous Mixtures : Jiang et al. (2013) measured the solubility of 1-(3-bromopropoxy)-4-chlorobenzene in aqueous ethanol solutions, providing valuable data for its purification by crystallization (Jiang, Hu, Yang, Lei, Tang, & Shen, 2013).
Adsorption Studies on Silica Gel : Handa, Singh, and Chopra (1974) explored the adsorption of binary liquid mixtures, including chlorobenzene and bromobenzene, on silica gel, studying the effect of charge transfer interactions (Handa, Singh, & Chopra, 1974).
NMR Spectroscopy in Liquid Crystalline Phase : Jacobsen and Schaumburg (1977) obtained NMR spectra of chlorobenzene and bromobenzene in a liquid crystalline phase, contributing to the understanding of molecular structures (Jacobsen & Schaumburg, 1977).
Electrochemical Synthesis of Organoantimony Compounds : Rala (2019) conducted electrochemical reactions with chlorobenzene, leading to the synthesis of organoantimony compounds and their coordination compounds (Rala, 2019).
Hydrogen-bonded Intermediate in Proton-transfer Reactions : Crooks and Robinson (1970) provided spectroscopic evidence for a hydrogen-bonded intermediate in fast proton-transfer reactions involving Bromophenol Blue and chlorobenzene (Crooks & Robinson, 1970).
Wirkmechanismus
Target of Action
It is known that bromoethyl compounds can interact with various biological molecules due to their electrophilic nature .
Mode of Action
It has been observed that when ®- (1-bromoethyl)benzene is treated with sodium cyanide, a single enantiomer is produced . This suggests that the compound may undergo nucleophilic substitution reactions .
Biochemical Pathways
It has been employed in controlled radical polymerization of styrene . This suggests that it may interact with biochemical pathways involving radical species .
Pharmacokinetics
Its logp value is 314250 , suggesting that it is lipophilic and may have good bioavailability.
Result of Action
It has been used in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization , suggesting that it may have effects on polymer structures.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(1-Bromoethyl)-4-chlorobenzene. For instance, it is moisture sensitive , indicating that humidity could affect its stability. Furthermore, it is soluble in alcohol, ether, and benzene , suggesting that the solvent environment could influence its action and efficacy.
Eigenschaften
IUPAC Name |
1-(1-bromoethyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQIUMNHRQYUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933289 | |
| Record name | 1-(1-Bromoethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14804-61-6 | |
| Record name | 1-(1-Bromoethyl)-4-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14804-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Bromoethyl)-4-chlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014804616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Bromoethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-bromoethyl)-4-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

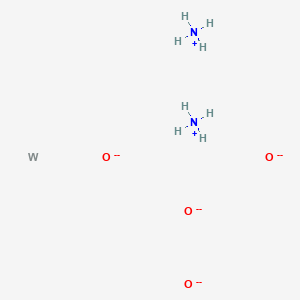
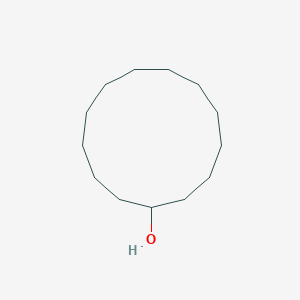




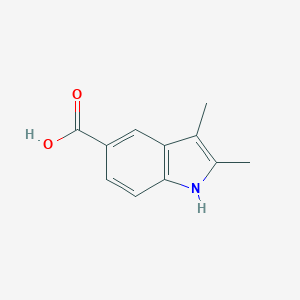

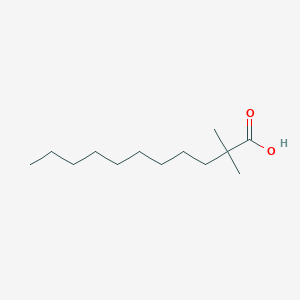
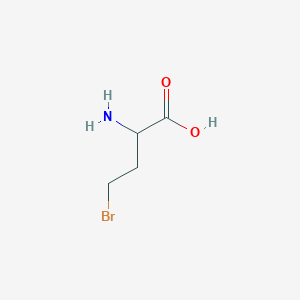
![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)
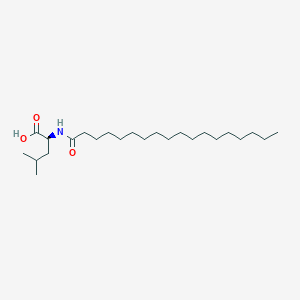
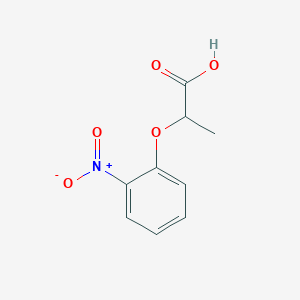
![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)